5-nitroquinoline-8-sulfonamide
Description
The exact mass of the compound 5-Nitro-8-quinolinesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H,(H2,10,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQAFQNYLQGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388737 | |
| Record name | 5-Nitro-8-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855766-71-1 | |
| Record name | 5-Nitro-8-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinoline-8-sulfonamide | |
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Contextualization Within Quinoline and Sulfonamide Chemical Space
5-Nitroquinoline-8-sulfonamide is a distinct chemical entity that integrates two foundational scaffolds of medicinal chemistry: the quinoline (B57606) ring system and the sulfonamide functional group. bldpharm.com The quinoline portion is a bicyclic aromatic heterocycle, while the sulfonamide is characterized by a sulfuryl group connected to an amine. bldpharm.comekb.eg This unique combination positions the compound within a rich chemical space, inviting exploration into how the properties of each component may synergize or interact.
The sulfonamide functional group has been a cornerstone in the development of therapeutic agents, recognized for its broad spectrum of biological activities. nih.gov Sulfonamides are integral to a variety of pharmaceuticals, demonstrating applications ranging from antimicrobial to anticancer and anti-inflammatory agents. ekb.egnih.gov Their stability, synthetic accessibility, and the ability to readily modify their structure have made them a versatile tool in drug discovery. ekb.eg
Simultaneously, the quinoline scaffold is hailed as a "privileged structure" in medicinal chemistry due to its consistent presence in biologically active compounds. bohrium.comnih.gov Its derivatives have been extensively studied and are known to exhibit a wide array of pharmacological effects, including antimalarial, anticancer, and antibacterial properties. bohrium.comorientjchem.orgrsc.org The fusion of the quinoline nucleus with a sulfonamide moiety, as seen in quinoline-sulfonamide derivatives, creates a hybrid structure that has been the subject of research for potential biological activities, including anticancer effects. nih.govmdpi.com
Historical Trajectories of Quinoline Based Scaffolds in Research Applications
The history of quinoline-based scaffolds in research is long and distinguished, beginning with the isolation of quinine (B1679958) from cinchona bark. rsc.org Quinine was a primary treatment for malaria for centuries and laid the groundwork for the development of synthetic antimalarial drugs. nih.govrsc.org This lineage of quinoline-containing antimalarials includes well-known compounds such as chloroquine (B1663885) and primaquine. rsc.org
Beyond their initial success in combating malaria, the applications of quinoline (B57606) derivatives have expanded significantly. In the mid-20th century, the development of fluoroquinolones, such as ciprofloxacin, marked a major advancement in antibacterial therapy. rsc.org More recently, the quinoline core has been incorporated into a variety of therapeutic candidates, including those with anticancer, antiviral, and anti-inflammatory properties. bohrium.comorientjchem.orgresearchgate.net The adaptability of the quinoline ring allows for extensive chemical modification, enabling researchers to fine-tune its properties for various biological targets. orientjchem.orgresearchgate.net This has led to the development of quinoline-based drugs that function through diverse mechanisms, such as DNA binding and the inhibition of key enzymes like topoisomerase and tyrosine kinases. mdpi.comresearchgate.net The enduring presence of the quinoline scaffold in drug discovery highlights its importance and versatility in medicinal chemistry. bohrium.comnih.gov
Foundational Significance of Nitro and Sulfonamide Moieties in Chemical Biology Research
Established Synthetic Routes to the this compound Core
The construction of the this compound framework typically involves a multi-step sequence, beginning with the formation of the quinoline-8-sulfonic acid, followed by conversion to the corresponding sulfonyl chloride, and subsequent amination and nitration.
Sulfonation-Based Methodologies on Quinoline (B57606) Precursors
The primary method for introducing a sulfonic acid group at the 8-position of the quinoline ring is through direct sulfonation. This electrophilic substitution reaction is highly dependent on the reaction conditions, particularly the temperature and the nature of the sulfonating agent.
Quinoline can be sulfonated using an excess of sulfuric acid containing free SO₃ (oleum) at temperatures ranging from 90 to 180°C. google.com Under these conditions, a mixture of quinoline-8-sulfonic acid, quinoline-5-sulfonic acid, and quinoline-6-sulfonic acid is typically formed. google.com However, by carefully controlling the temperature, the regioselectivity of the reaction can be influenced. For instance, sulfonation of quinoline with oleum (B3057394) at 92°C predominantly yields quinoline-8-sulfonic acid. uomustansiriyah.edu.iq At higher temperatures, such as 220°C with fuming sulfuric acid, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is obtained. uop.edu.pk The less soluble quinoline-8-sulfonic acid can often be isolated from the reaction mixture by crystallization from water. google.comacs.org
An alternative approach involves the direct treatment of quinoline with chlorosulfonic acid. This method can directly yield quinoline-8-sulfonyl chloride, bypassing the isolation of the sulfonic acid intermediate. publish.csiro.augoogle.com The reaction temperature is a critical parameter, with a range of 140°C ± 5°C being optimal for maximizing the yield and purity of the product. publish.csiro.au
| Precursor | Reagent | Temperature (°C) | Major Product(s) |
| Quinoline | Oleum | 92 | Quinoline-8-sulfonic acid uomustansiriyah.edu.iq |
| Quinoline | Fuming Sulfuric Acid | 220 | Quinoline-8-sulfonic acid, Quinoline-5-sulfonic acid uop.edu.pk |
| Quinoline | Chlorosulfonic Acid | 140 ± 5 | Quinoline-8-sulfonyl chloride publish.csiro.au |
Amine Functionalization of Quinoline-Sulfonyl Chlorides
Once quinoline-8-sulfonyl chloride is obtained, the sulfonamide moiety is introduced through reaction with an amine. This nucleophilic substitution reaction is a versatile method for creating a diverse range of sulfonamide derivatives.
The reaction of quinoline-8-sulfonyl chloride with ammonia (B1221849) or primary/secondary amines typically proceeds under mild conditions, such as at room temperature, to afford the corresponding quinoline-8-sulfonamides. researchgate.net The use of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrochloric acid byproduct generated during the reaction. For instance, the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid in the presence of triethylamine yields 4-(quinoline-8-sulfonamido)benzoic acid. Similarly, reaction with hydrazine (B178648) or phenylhydrazine (B124118) provides the corresponding hydrazide and phenylhydrazide derivatives. researchgate.net More advanced methods utilizing magnesium amides of the type R₂NMgCl·LiCl have also been reported for the amination of quinoline-8-sulfonyl chloride. researchgate.netacs.org
| Quinoline-8-sulfonyl chloride | Amine | Conditions | Product |
| Quinoline-8-sulfonyl chloride | Ammonia | Room Temperature | Quinoline-8-sulfonamide (B86410) |
| Quinoline-8-sulfonyl chloride | 3,4-dichloroaniline | Triethylamine, DCM, 0°C to RT | N-(3,4-dichlorophenyl)quinoline-8-sulfonamide |
| Quinoline-8-sulfonyl chloride | Hydrazine | - | Quinoline-8-sulfonyl hydrazide researchgate.net |
| Quinoline-8-sulfonyl chloride | Phenylhydrazine | - | N'-Phenyl-quinoline-8-sulfonyl hydrazide researchgate.net |
Strategies for Introducing the Nitro Group into Quinoline-Sulfonamide Scaffolds
The final step in the synthesis of the target compound is the introduction of a nitro group at the 5-position of the quinoline-sulfonamide scaffold. This is typically achieved through an electrophilic nitration reaction.
Nitration of quinoline itself with a mixture of fuming nitric acid and concentrated sulfuric acid at room temperature yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uomustansiriyah.edu.iquop.edu.pk The nitration of pre-formed quinoline-8-sulfonamide is also a viable route. The directing effects of the sulfonamide group influence the position of nitration. More recently, methods for the direct amination of nitroquinoline derivatives have been explored, offering an alternative synthetic pathway. mdpi.com For instance, the vicarious nucleophilic substitution of hydrogen in 8-nitroquinoline with potassium 9H-carbazol-9-ide has been reported. mdpi.com Additionally, regio- and chemoselective nitration of 8-aminoquinoline (B160924) amides using iron(III) nitrate (B79036) nonahydrate as both a promoter and a nitro source has been developed, which can lead to 5-nitro derivatives. acs.org
Functional Group Interconversions on the this compound Scaffold
The this compound scaffold provides multiple sites for further chemical modification, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities. Key transformations include the selective manipulation of the nitro group and modifications of the sulfonamide moiety.
Selective Nitro Group Transformations
The nitro group at the 5-position is a versatile functional group that can be transformed into various other functionalities, most notably an amino group through reduction.
The selective reduction of the nitro group is a critical transformation. For related dinitro compounds like 5,7-dinitro-8-hydroxyquinoline, chemoselective reduction of the ortho-nitro group (at the 7-position) can be achieved using sodium sulfide (B99878) in a mixture of water and DMSO, or through catalytic hydrogenation over palladium on carbon (Pd/C). osi.lv While specific conditions for the selective reduction of this compound are not detailed in the provided context, general methods for nitroarene reduction are applicable. These can range from catalytic hydrogenation to the use of reducing agents like tin(II) chloride or sodium dithionite. The resulting 5-aminoquinoline-8-sulfonamide (B11885092) is a valuable intermediate for further derivatization, such as acylation or diazotization reactions.
Modifications of the Sulfonamide Moiety (e.g., N-Substitution)
The sulfonamide group itself offers opportunities for modification, primarily through N-substitution of the sulfonamide nitrogen.
N-alkylation of sulfonamides can be achieved using various methods. A common approach involves the reaction with alkyl halides in the presence of a base. More modern and environmentally benign methods utilize alcohols as alkylating agents. For example, iron(II) chloride in the presence of potassium carbonate has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Ruthenium-based catalysts have also been employed for the N-alkylation of primary sulfonamides. organic-chemistry.org These reactions allow for the introduction of a wide variety of alkyl and substituted alkyl groups onto the sulfonamide nitrogen, further expanding the chemical space accessible from the this compound core.
| Sulfonamide | Alkylating Agent | Catalyst/Conditions | Product |
| Primary Sulfonamide | Benzylic Alcohol | FeCl₂/K₂CO₃ ionike.com | N-Benzyl Sulfonamide |
| Primary Sulfonamide | Alcohol | [Ru(p-cymene)Cl₂]₂/dppf or DPEphos organic-chemistry.org | N-Alkyl Sulfonamide |
Diversification Strategies for Novel this compound Derivatives
The this compound scaffold serves as a versatile platform for chemical modification. Its unique electronic and structural features, characterized by the electron-withdrawing nitro group and the reactive sulfonamide moiety, allow for a wide range of chemical transformations. These modifications are crucial for developing novel derivatives with tailored properties. Strategies for diversification primarily focus on substitutions at the sulfonamide nitrogen, functionalization of the quinoline ring system, and the construction of complex hybrid molecules.
Alkylation and Arylation Approaches
Alkylation and arylation of the sulfonamide group are fundamental strategies for modifying the physicochemical properties of the parent compound. These reactions typically target the nitrogen atom of the sulfonamide, introducing a variety of alkyl and aryl substituents.
One common approach involves the N-alkylation of the sulfonamide using alcohols as green alkylating reagents, often facilitated by catalysts such as manganese dioxide under solvent-free conditions. organic-chemistry.org Ruthenium-based catalysts have also proven effective for the N-methylation of sulfonamides using methanol. organic-chemistry.org A well-established method for creating N-alkylated sulfonamides is the reaction of a sulfonyl chloride precursor with a primary or secondary amine. For instance, 8-methoxyquinoline-5-sulfonyl chloride can be reacted with various acetylenamine derivatives in anhydrous acetonitrile, using triethylamine as a hydrogen chloride acceptor, to produce the corresponding N-alkylated sulfonamides in high yields. nih.gov
For arylation, copper-catalyzed reactions are frequently employed. The Chan-Lam coupling, for example, facilitates the N-arylation of sulfonamides using arylboronic acids in the presence of a copper catalyst and a suitable base. organic-chemistry.org Another ligand-free approach involves the direct N-arylation of sulfonamides with sodium arylsulfinates, catalyzed by Cu(II). organic-chemistry.org Palladium-catalyzed cross-coupling reactions also represent a powerful tool for these transformations. nih.govnih.gov
These methods allow for the introduction of a diverse array of functional groups, significantly expanding the chemical space of this compound derivatives.
Table 1: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides
| Transformation | Reagents/Catalyst | Key Features | Source(s) |
| N-Alkylation | Alcohols, MnO₂ | Green, solvent-free conditions. | organic-chemistry.org |
| N-Alkylation | Alcohols, [Ru(p-cymene)Cl₂]₂/dppf | Catalytic borrowing hydrogen strategy. | organic-chemistry.org |
| N-Alkylation | Amines, Triethylamine | Reaction with sulfonyl chloride precursor. | nih.gov |
| N-Arylation | Arylboronic acids, Cu(OAc)₂ | Chan-Lam coupling conditions. | organic-chemistry.org |
| N-Arylation | Sodium arylsulfinates, Cu(II) | Ligand-free, desulfitative pathway. | organic-chemistry.org |
| N-Arylation | Aryl iodides, Pd(II)/Isoquinoline | meta-C-H arylation of benzylsulfonamides. | nih.govnih.gov |
Click Chemistry Applications for Hybrid Systems
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and modular strategy for synthesizing complex molecular hybrids. iipseries.orgresearchgate.net This approach is used to link the this compound core to other pharmacophoric scaffolds, creating novel hybrid systems. nih.gov
The strategy first requires the installation of either an alkyne or an azide (B81097) handle onto the sulfonamide scaffold. Typically, this is achieved by reacting the corresponding sulfonyl chloride with an amine containing the required functional group, such as propargylamine (B41283), to introduce a terminal alkyne. nih.govnih.gov For example, 8-hydroxyquinoline-5-sulfonyl chloride reacts with propargylamine or N-methylpropargylamine to yield acetylenic sulfonamide derivatives. nih.govmdpi.com
These alkyne-functionalized quinoline sulfonamides are then subjected to a CuAAC reaction with a variety of organic azides. nih.govnih.gov The reaction is generally performed under mild conditions, often in a solvent system like DMF/H₂O or methanol, using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system to generate the active Cu(I) catalyst in situ. nih.govnih.gov This method allows for the facile synthesis of a library of 1,2,3-triazole-linked hybrids, connecting the quinoline-sulfonamide unit to diverse chemical entities. nih.govnih.gov The reactions proceed readily at room temperature and often result in high yields of the desired hybrid molecules. nih.gov
Table 2: Examples of Hybrid Systems Synthesized via Click Chemistry
| Quinoline-Sulfonamide Precursor | Azide Partner | Resulting Hybrid System | Source(s) |
| 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 1-Azido-4-chlorobenzene | 1-(4-Chlorophenyl)-4-(((8-hydroxyquinolin-5-yl)sulfonamido)methyl)-1H-1,2,3-triazole | nih.gov |
| N-Methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | n-Butyl azide (from n-butyl bromide and NaN₃) | N-((1-Butyl-1H-1,2,3-triazol-4-yl)methyl)-N-methylquinoline-8-sulfonamide | nih.gov |
| N-(Prop-2-yn-1-yl)quinoline-8-sulfonamide | Ethyl β-azidoacetate (from ethyl β-bromoacetate and NaN₃) | Ethyl 2-(4-(((quinolin-8-yl)sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)acetate | nih.gov |
Regioselective Halogenation and Other Substitutions
Regioselective functionalization of the quinoline ring is a key strategy for fine-tuning the electronic and steric properties of this compound derivatives. Halogenation, amination, and other substitutions can be directed to specific positions on the aromatic core.
Halogenation: The introduction of halogen atoms onto the quinoline ring can be achieved with high regioselectivity. A nickel(II)-catalyzed method has been developed for the C-5 iodination of 8-aminoquinoline derivatives, where the 8-amino group acts as a directing group. researchgate.net This chelation-assisted approach uses molecular iodine (I₂) as the iodinating agent. researchgate.net Similarly, regioselective C-5 fluorination of 8-aminoquinoline sulfonamides has been accomplished using Selectfluor as the fluorine source. researchgate.net General methods for the halogenation of arenes and heterocycles using N-halosuccinimides (NCS, NBS, NIS) in hexafluoroisopropanol have also been shown to provide high regioselectivity under mild conditions. organic-chemistry.orgnih.gov
Other Substitutions: The electron-withdrawing nitro group at the C-5 position strongly activates the quinoline ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C-6 and C-4). The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for introducing substituents under these conditions. nih.gov For example, the amination of nitroquinolines can be achieved using this method, leading to the introduction of an amino group at a position activated by the nitro group. nih.gov Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides another route for the direct amination of nitro-heteroarenes. acs.org
Furthermore, the nitro group itself can be a site of transformation. A common and synthetically useful reaction is the reduction of the C-5 nitro group to an amino group, which can then serve as a handle for further derivatization.
Table 3: Examples of Regioselective Substitutions on the Quinoline Ring
| Reaction Type | Reagents/Catalyst | Position of Substitution | Key Principle | Source(s) |
| C-H Iodination | I₂, Ni(II) catalyst | C-5 | Chelation-assistance from 8-position substituent. | researchgate.net |
| C-H Fluorination | Selectfluor, HOAc | C-5 | Directed by 8-aminoquinoline sulfonamide group. | researchgate.net |
| Amination (VNS) | 9H-Carbazole, t-BuOK | C-7 (in 8-nitroquinoline) | Activation by the nitro group. | nih.gov |
| Amination (ONSH) | Anilines, O₂ | C-H bond substitution | Transition metal-free direct amination. | acs.org |
| Nitro Group Reduction | Reducing agents | C-5 | Conversion of nitro to an amino group. |
Positional and Substituent Effects on Biological Activity
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring. These modifications can profoundly impact the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological macromolecules.
Influence of the Nitro Group at C-5 on Receptor Interaction
The nitro group at the C-5 position is a critical determinant of the biological activity of this class of compounds. Its strong electron-withdrawing nature significantly modulates the electronic distribution within the quinoline ring system. svedbergopen.com This electronic influence can be crucial for establishing key interactions with receptor binding sites. For instance, in some contexts, the nitro group can act as a hydrogen bond acceptor, forming crucial contacts that anchor the ligand within the active site. preprints.org
Studies have shown that the presence of a nitro group at the C-5 position of a quinoline scaffold is essential for certain antibacterial activities. nih.gov For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has demonstrated more potent anti-cancer activity than its halogenated analogue, clioquinol (B1669181). researchgate.nettandfonline.com The nitro group can also serve as a source of nitrogen radicals, which can alter intracellular signaling pathways and inhibit tumor cell growth. researchgate.net
It is important to note that while the nitro group is often beneficial for activity, its presence can sometimes lead to toxicity concerns. svedbergopen.com Therefore, a key aspect of medicinal chemistry efforts in this area involves balancing the positive contributions of the nitro group to potency with potential liabilities.
Role of the Sulfonamide Group at C-8 in Molecular Recognition
The sulfonamide group at the C-8 position plays a pivotal role in molecular recognition, primarily through its ability to engage in hydrogen bonding interactions. The sulfonamide moiety (–SO₂NH–) is a common feature in many pharmacologically active compounds, including antibacterial and anticancer agents. preprints.org The nitrogen and oxygen atoms of the sulfonamide can act as both hydrogen bond donors and acceptors, facilitating a network of interactions with the target protein. nih.govresearchgate.net
In the crystal structure of quinoline-8-sulfonamide, the sulfonamide group participates in both intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net Specifically, an intramolecular hydrogen bond is observed between a hydrogen atom of the sulfamoyl group and the nitrogen atom of the quinoline ring. nih.govresearchgate.net Furthermore, molecules can form dimers through intermolecular hydrogen bonds between the sulfonamide groups. nih.govresearchgate.net This capacity for forming robust hydrogen bond networks is often critical for high-affinity binding to biological targets. The sulfonamide group's ability to interact with key amino acid residues, such as arginine, has been identified as essential for the inhibitory activity of some compounds. acs.org
Impact of Additional Substituents (e.g., Hydroxyl, Acetylene (B1199291), Halogen)
The introduction of additional substituents onto the this compound scaffold provides a powerful means to fine-tune its biological activity. The nature and position of these substituents can significantly impact potency, selectivity, and pharmacokinetic properties.
Hydroxyl Group: The presence of a hydroxyl group, particularly at the C-8 position to form an 8-hydroxyquinoline (B1678124) scaffold, is a recurring motif in biologically active quinolines. nih.govmdpi.comnih.gov This group can act as a hydrogen bond donor and acceptor and is a well-known metal chelator, a property that is often linked to the biological activity of these compounds. nih.gov In a series of 8-hydroxyquinoline-5-sulfonamide derivatives, an unsubstituted phenolic group at position 8 was found to be a key structural fragment necessary for biological activity. mdpi.comnih.gov
Acetylene Group: The incorporation of an acetylene moiety has proven to be a successful strategy for enhancing the biological activity of quinoline sulfonamides. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated notable anticancer and antibacterial activities. nih.govmdpi.comnih.gov The linear geometry and electronic properties of the acetylene group can allow for specific interactions within a binding pocket. preprints.org For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against several cancer cell lines and MRSA isolates. nih.govmdpi.comnih.gov
Halogen Atoms: Halogen substituents can influence a molecule's lipophilicity, electronic character, and steric profile, thereby affecting its membrane permeability and binding affinity. The introduction of halogens at various positions on the quinoline ring has been explored to modulate biological activity. researchgate.net For instance, the introduction of a fluorine atom at the 6-position of a quinoline-8-sulfonamide derivative resulted in a significant increase in inhibitory activity against the MTDH-SND1 protein-protein interaction. acs.org
Ligand Design Principles for Targeted Biological Modulators
The SAR data gleaned from studies of this compound derivatives provide a foundation for the rational design of targeted biological modulators. A key principle involves leveraging the distinct roles of the different structural components of the scaffold. The quinoline core serves as a rigid framework, while the nitro and sulfonamide groups provide key interaction points. researchgate.net
One successful strategy involves molecular hybridization, where the this compound scaffold is combined with other pharmacophoric elements to create hybrid molecules with enhanced potency and selectivity. acs.org For example, combining the quinoline scaffold with elements from a pyrazole (B372694) sulfonamide series led to the development of highly selective N-myristoyltransferase inhibitors. acs.org
Structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors, is another powerful approach. By understanding the binding mode of lead compounds, medicinal chemists can rationally introduce modifications to optimize interactions with the active site. For instance, the discovery that a sulfonamide structure was essential for maintaining activity against the MTDH-SND1 protein-protein interaction guided further optimization efforts. acs.org
Comparative SAR Analysis with Related Quinoline and Sulfonamide Scaffolds
To gain a deeper understanding of the SAR of this compound derivatives, it is instructive to compare their properties with those of related quinoline and sulfonamide scaffolds.
Comparison with other Quinolines:
The 8-hydroxyquinoline (8-HQ) scaffold is a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. preprints.orgnih.gov The position of the hydroxyl group on the quinoline ring is critical for activity, with the 8-OH position being particularly important for the inhibition of certain bacteria. nih.gov While both 5-nitroquinoline-8-sulfonamides and 8-HQs can exhibit potent biological effects, the specific substitutions dictate their ultimate activity profile. For example, while halogenation of 8-HQs can enhance activity, the nitro group in nitroxoline (an 8-HQ derivative) confers more potent anticancer activity than the halogenated clioquinol. researchgate.net
Comparison with other Sulfonamides:
The sulfonamide group is a versatile pharmacophore found in a wide array of drugs. researchgate.net The hydrogen bonding capabilities of the sulfonamide are a common feature in its interactions with various biological targets. nih.govresearchgate.net In many sulfonamide-based inhibitors, the sulfonamide moiety forms key hydrogen bonds with the protein backbone or specific amino acid side chains. This is consistent with the observed importance of the sulfonamide group in the molecular recognition of this compound derivatives. acs.org The specific substitution pattern on the aromatic ring to which the sulfonamide is attached, in this case, the 5-nitroquinoline core, is what differentiates the activity of these compounds from other sulfonamide-containing drugs.
Molecular and Cellular Mechanisms of Action for 5 Nitroquinoline 8 Sulfonamide and Its Analogues
Metal Ion Chelation and Metallobiomolecule Interactions
The quinoline (B57606) scaffold, particularly when functionalized with groups like hydroxyl and sulfonamide, possesses a potent ability to chelate metal ions. This characteristic is central to the mechanism of action for 5-nitroquinoline-8-sulfonamide and its analogues. The 8-hydroxyquinoline (B1678124) (8HQ) core is a well-established chelator, capable of forming stable complexes with various divalent and trivalent metal ions crucial for biological processes, such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and manganese (Mn²⁺). dovepress.comnih.govnih.gov The bioactivity of these compounds often stems directly from this chelating ability, which allows them to interfere with metalloproteins and disrupt cellular metal balance. dovepress.comnih.gov
Inhibition of Essential Metal-Dependent Enzymes (e.g., Pyruvate (B1213749) Kinase M2, RNA Polymerase, Zinc Proteases)
A primary consequence of the metal-chelating properties of quinoline-8-sulfonamides is the inhibition of metal-dependent enzymes. By sequestering the catalytic metal cofactor from the enzyme's active site, these compounds can effectively shut down enzymatic activity.
Pyruvate Kinase M2 (PKM2): This key glycolytic enzyme is a critical regulator of cancer cell metabolism. nih.govresearchgate.net Quinoline-8-sulfonamide (B86410) derivatives have been identified as modulators of PKM2. nih.govresearchgate.netnih.gov The enzyme's activity is influenced by its quaternary structure, shifting between a highly active tetramer and a less active dimer. nih.gov Certain quinoline-8-sulfonamide analogues have been shown to inhibit PKM2, reducing intracellular pyruvate levels and consequently impacting cancer cell viability. nih.govnih.gov For instance, one study identified a novel quinoline-8-sulfonamide derivative, compound 9a , which significantly reduced the number of A549 lung cancer cells, correlating with a decrease in intracellular pyruvate. nih.govnih.gov
RNA Polymerase: The synthesis of RNA is catalyzed by DNA-dependent RNA polymerase, an enzyme that requires divalent metal ions like Mg²⁺ or Mn²⁺ as cofactors. nih.gov The parent compound, 8-hydroxyquinoline, has been shown to inhibit RNA synthesis by chelating these essential cations. nih.gov This inhibition can occur without direct contact with the enzyme or DNA template, simply by depleting the local environment of the necessary metal ions. nih.gov This mechanism is likely shared by its sulfonamide and nitro-substituted derivatives, providing a pathway to disrupt nucleic acid synthesis.
Zinc Proteases: This large family of enzymes, which includes matrix metalloproteinases (MMPs), relies on a catalytic zinc ion. acs.orgnih.gov The 8-sulfonamidoquinoline core, present in this compound, has been used to generate libraries of compounds that show impressive inhibition of various MMPs. acs.orgnih.gov These molecules act by directly coordinating with the active site Zn²⁺ ion, displacing water and preventing the substrate from binding. acs.org The inhibitory potency and selectivity for different MMPs can be tuned by modifying the substituents on the quinoline-sulfonamide scaffold. acs.orgnih.gov
Table 1: Inhibition of Metal-Dependent Enzymes by Quinoline Sulfonamide Analogues :zap:
| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Quinoline-8-Sulfonamides | Pyruvate Kinase M2 (PKM2) | Modulation of dimer-tetramer equilibrium; reduction of intracellular pyruvate. | nih.govnih.gov |
| 8-Hydroxyquinolines | RNA Polymerase | Chelation of essential divalent cations (Mg²⁺, Mn²⁺) from the active site. | nih.gov |
| 8-Sulfonamidoquinolines | Zinc Proteases (MMPs) | Direct chelation and binding to the active site Zn²⁺ ion. | acs.orgnih.gov |
| Quinolinol-5-Sulfonamides | Botulinum Neurotoxin A (BoNT/A) | Disruption of the metalloprotease zinc-containing active site. | nih.gov |
Modulation of Cellular Metal Homeostasis
Beyond inhibiting specific enzymes, the chelation properties of these compounds can lead to a broader disruption of cellular metal homeostasis. mdpi.comresearchgate.net Metal ions are tightly regulated within the cell, and imbalances can trigger various cellular responses, including oxidative stress and apoptosis. 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting their carefully maintained concentration gradients. dovepress.com While the 8-hydroxyquinoline derivative clioquinol (B1669181) has been shown to act as a zinc ionophore, targeting zinc to lysosomes, it has been noted that nitroxoline (B368727) (5-nitro-8-hydroxyquinoline ) lacks this specific ionophore activity. mdpi.com However, its strong chelating ability still allows it to significantly impact the bioavailability of intracellular metal ions like copper, zinc, and iron, thereby modulating their cellular concentrations and affecting downstream processes. mdpi.com
Interference with Key Biological Pathways at the Molecular Level
By targeting essential metalloenzymes and disrupting metal balance, this compound and its analogues interfere with fundamental biological pathways at the molecular level.
Disruption of Nucleic Acid Synthesis
The integrity of nucleic acid synthesis is paramount for cell survival and proliferation. Quinoline derivatives can disrupt this process through multiple mechanisms. As previously mentioned, the chelation of Mn²⁺ and Mg²⁺ directly inhibits the function of RNA polymerase, halting transcription. nih.gov Furthermore, the broader family of quinolones is known to inhibit bacterial DNA synthesis by targeting type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes that are critical for relaxing supercoiled DNA during replication. biomol.com While the primary mechanism for sulfonamides involves the inhibition of folate synthesis, which is a precursor for nucleotide synthesis, the quinoline moiety provides a more direct route to disrupting the enzymatic machinery of DNA and RNA synthesis. biomol.comnih.gov
Inhibition of Glycolytic Metabolism
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. researchgate.net This makes the glycolytic pathway an attractive target for anticancer agents. Quinoline-sulfonamide derivatives have demonstrated the ability to inhibit this pathway by targeting key enzymes.
The inhibition of Pyruvate Kinase M2 (PKM2) is a primary mechanism. nih.govmdpi.com By inhibiting PKM2, these compounds block the final rate-limiting step of glycolysis, leading to a reduction in pyruvate and ATP production. nih.govmdpi.com This not only deprives the cancer cell of energy but also shunts metabolic intermediates into other biosynthetic pathways. Studies on quinoline 3-sulfonamides have also shown potent inhibition of Lactate (B86563) Dehydrogenase A (LDHA) , the enzyme that converts pyruvate to lactate. researchgate.net This inhibition reverses the glycolytic phenotype, decreases lactate production, and increases oxygen consumption, effectively countering the Warburg effect. researchgate.net
Table 2: Effects of Quinoline Sulfonamide Analogues on Glycolytic Metabolism :zap:
| Compound Class | Target | Effect | Consequence | Reference |
|---|---|---|---|---|
| Quinoline-8-Sulfonamides | Pyruvate Kinase M2 (PKM2) | Inhibition of enzymatic activity | Decreased intracellular pyruvate and ATP levels; reduced cell proliferation. | nih.govnih.gov |
| Quinoline 3-Sulfonamides | Lactate Dehydrogenase A (LDHA) | NADH-competitive inhibition | Decreased lactate production; increased oxygen consumption; reversal of aerobic glycolysis. | researchgate.net |
Interactions with Intracellular Signaling Molecules
The disruption of enzymatic and metabolic pathways by this compound analogues has significant downstream effects on intracellular signaling networks that control cell fate. The inhibition of PKM2, for example, impacts more than just metabolism; dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating other proteins and influencing gene transcription and cell proliferation. nih.gov By modulating PKM2's state, these compounds can interfere with its signaling functions.
More directly, recent research has shown that an acetylene (B1199291) derivative of 8-hydroxyquinoline-5-sulfonamide can modulate key signaling molecules involved in cell cycle control and apoptosis. nih.gov In cancer cell lines, this compound was found to increase the transcriptional activity of the tumor suppressor proteins p53 and p21 . nih.gov Additionally, it altered the expression of genes in the B-cell lymphoma 2 (BCL-2 ) family, specifically affecting the balance between anti-apoptotic (like BCL-2) and pro-apoptotic (BAX ) members. nih.gov This demonstrates a clear interaction with critical intracellular signaling pathways that regulate programmed cell death and cell cycle progression.
Interactions with Cellular Ultrastructure
The cellular effects of this compound and its analogues extend to direct interactions with the fine structure of the cell, influencing both membrane integrity and the conformation of essential proteins. These interactions are fundamental to their biological activity.
Membrane Permeability and Disruption
While specific studies on the membrane effects of this compound are not extensively documented, research on structurally related nitroquinoline and quinoline-sulfonamide derivatives provides significant insights into their potential mechanisms of membrane interaction.
Derivatives of 8-hydroxyquinoline-5-sulfonamide have been shown to inflict damage to the cell wall of the oomycete Pythium insidiosum researchgate.netnih.gov. This suggests that the quinoline sulfonamide scaffold can interfere with the structural integrity of the cell envelope. The precise mechanism of this damage is thought to involve the disruption of the functional integrity of the cytoplasmic membrane researchgate.net.
Furthermore, studies on nitroxoline (8-hydroxy-5-nitroquinoline), a compound structurally similar to the core of this compound, reveal potent antimicrobial activity linked to membrane disruption. One of its derivatives, ASN-1733, has been found to compromise the outer membrane integrity and permeability of bacteria. This is achieved by competing for calcium ions (Ca2+) on the bacterial surface, which leads to the detachment of lipopolysaccharides (LPS) nih.gov. This mode of action highlights a potential mechanism for nitroquinoline compounds to increase membrane permeability and cause disruption.
The table below summarizes the observed effects of related compounds on membrane integrity.
| Compound/Derivative Class | Organism(s) | Observed Effect on Cellular Membranes | Reference |
| 8-Hydroxyquinoline-5-sulfonamide derivatives | Pythium insidiosum | Damage to the cell wall and compromised cytoplasmic membrane integrity. | researchgate.netnih.gov |
| Nitroxoline derivative (ASN-1733) | Bacteria | Compromised outer membrane integrity and permeability via LPS detachment. | nih.gov |
These findings suggest that this compound and its analogues may exert their biological effects in part by altering the permeability of cellular membranes, leading to a loss of essential intracellular components and ultimately cell death. The presence of the nitro group on the quinoline ring is a feature in other biologically active molecules known to modulate intracellular mechanisms involved in bacterial killing mdpi.com.
Protein Binding and Conformational Changes
The sulfonamide group is a well-established pharmacophore known for its ability to interact with and inhibit various proteins. While direct protein binding studies for this compound are limited, research on related quinoline-sulfonamides and the broader class of sulfonamides provides a strong basis for understanding their potential molecular interactions.
A study on a series of quinoline-8-sulfonamide derivatives demonstrated their activity as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism nih.govnih.gov. In silico studies, including molecular docking and molecular dynamics, indicated that these compounds bind to the PKM2 protein, leading to a reduction in intracellular pyruvate levels and impacting cancer cell viability nih.govnih.gov. This suggests that the quinoline-sulfonamide scaffold can effectively interact with protein active or allosteric sites, inducing functional changes. The interaction of these derivatives with the PKM2 protein points to a strong structure-activity relationship where the quinoline structure facilitates a strong capacity for protein interaction nih.gov.
The broader class of sulfonamides is known to bind to various proteins, often leading to conformational changes. For instance, the binding of sulfonamide drugs to myoglobin (B1173299) resulted in a discernible loss of the protein's helical structure and a perturbation of its three-dimensional conformation. The binding affinity for these interactions is influenced by substitutions on the sulfonamide molecule, with additional methyl groups leading to a higher affinity.
Nitroxoline, an analogue of the 5-nitroquinoline (B147367) core, has been shown to inhibit the interaction between the first bromodomain of bromodomain-containing protein 4 (BRD4) and acetylated histone H4 caymanchem.com. This demonstrates the potential of the nitroquinoline moiety to interfere with protein-protein interactions.
The following table summarizes the protein interactions observed for related sulfonamide and quinoline compounds.
| Compound/Derivative Class | Target Protein/System | Effect of Interaction | Reference |
| Quinoline-8-sulfonamide derivatives | Pyruvate Kinase M2 (PKM2) | Modulation of enzyme activity, reduction of intracellular pyruvate. | nih.govnih.gov |
| Sulfonamide drugs | Myoglobin | Loss of helicity and perturbation of 3D structure. | |
| Nitroxoline | Bromodomain-containing protein 4 (BRD4) | Inhibition of protein-protein interaction with acetylated histone H4. | caymanchem.com |
These studies collectively suggest that this compound and its analogues likely interact with a range of cellular proteins. These interactions can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions, which are critical for cellular function. The binding is expected to induce conformational changes in the target proteins, thereby altering their biological activity.
Computational and Theoretical Investigations of 5 Nitroquinoline 8 Sulfonamide
Quantum Chemical Studies for Electronic and Conformational Analysis
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's electronic distribution, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It has proven to be an effective framework for exploring chemical concepts and reactivity. researchgate.net For quinoline (B57606) derivatives, DFT calculations are employed to determine a range of molecular properties that govern their behavior. researchgate.netuns.ac.rs
In the context of 5-nitroquinoline-8-sulfonamide, DFT would be used to calculate key electronic and structural parameters. These calculations can predict optimized molecular geometry, dipole moment, and the distribution of electron density. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, helps in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. uns.ac.rs For related compounds like 8-hydroxy-5-nitroquinoline, DFT has been used to calculate values for dipole moment, polarizability, and hyperpolarizability, indicating their potential for use in nonlinear optical (NLO) materials. researchgate.netuns.ac.rs
Table 1: Representative Molecular Properties of a Quinoline Derivative Calculated by DFT Note: This table is illustrative of the types of data obtained from DFT calculations for related quinoline structures, as specific data for this compound is not available.
| Property | Description | Typical Calculated Value (Example) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |
| Molecular Polarizability | The ability of the electron cloud to be distorted by an external electric field. | 25 x 10⁻²⁴ cm³ |
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The molecule's flexibility primarily revolves around the bond connecting the sulfonamide group to the quinoline ring. DFT calculations can be used to explore the potential energy surface and identify the most stable, low-energy conformations.
Tautomerism, the migration of a proton between two or more sites within a molecule, is another important consideration. For quinoline derivatives containing hydroxyl or amine groups, different tautomeric forms can exist in equilibrium. beilstein-journals.org In the case of this compound, tautomerism could potentially occur within the sulfonamide group (–SO₂NH₂). Theoretical calculations are essential to determine the relative energies of possible tautomers, thereby predicting which form is most likely to exist under physiological conditions. For similar compounds, theoretical results have been used to show the existence of mixtures of tautomers in solution. beilstein-journals.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. rjb.ro These methods are instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. rjb.ro
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjb.ro Studies on related quinoline-8-sulfonamide (B86410) derivatives have identified them as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein considered an attractive therapeutic target for cancer. nih.govmdpi.com
In docking studies of these derivatives with PKM2, specific binding interactions were identified. nih.gov For instance, the quinoline moiety often sits (B43327) on a flat, nonpolar surface of the protein, forming interactions with residues like Phenylalanine (Phe) and Leucine (Leu). nih.gov The sulfonamide group is critical for forming hydrogen bonds; one of its oxygen atoms frequently acts as a hydrogen bond acceptor with residues such as Tyrosine (Tyr). nih.gov It is predicted that this compound would adopt a similar binding mode, with the quinoline ring engaging in hydrophobic and π-stacking interactions and the sulfonamide group forming key hydrogen bonds. The electron-withdrawing nitro group at the 5-position would modulate the electronic properties of the quinoline ring, potentially influencing these interactions.
Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex over time and accounting for the flexibility of both the ligand and the protein.
Table 2: Example Docking Results for Quinoline-8-Sulfonamide Derivatives with PKM2 (PDB ID: 4G1N) Source: Data adapted from studies on PKM2 modulators. nih.gov
| Compound Derivative | GOLD Score (a.u.) | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
| Derivative 9a | 78.56 | -10.72 | Phe26, Leu27, Met30, Tyr390, Leu353, Leu394 |
| Derivative 9b | 72.64 | -10.08 | Phe26, Leu27, Met30, Tyr390 |
| Derivative 9c | 73.17 | -10.14 | Phe26, Leu27, Met30, Tyr390 |
The insights gained from docking and dynamics simulations form the basis for rational drug design. researchgate.net By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can strategically modify a lead compound to improve its potency. researchgate.net
For quinoline-8-sulfonamides, a key strategy has been the introduction of new functional groups to create additional, favorable interactions with the target protein. nih.gov For example, based on docking results, researchers hypothesized that introducing a 1,2,3-triazole moiety could lead to better stabilization of the ligand-receptor complex. mdpi.com This modification can provide additional hydrogen bond acceptors (nitrogen atoms of the triazole) to engage with the protein. mdpi.com
Applying this strategy to this compound, one could explore substitutions on the sulfonamide nitrogen. Adding groups capable of forming hydrogen bonds or hydrophobic interactions with specific pockets in the binding site could enhance affinity. Computational evaluation of these new virtual derivatives allows for the prioritization of compounds for synthesis, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely used to guide the design and structural modification of compounds to achieve improved bioactivity. nih.gov
A QSAR model is developed by calculating a set of numerical values, known as descriptors, that describe the physicochemical properties of the molecules. nih.gov These descriptors can include properties related to mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP). nih.gov These descriptors are then used as independent variables to predict the biological activity (the dependent variable) using statistical methods like multiple linear regression. nih.gov
For a QSAR model to be considered robust and predictive, it must undergo rigorous validation. jbclinpharm.org Key statistical parameters are used to assess its quality. jbclinpharm.org
Table 3: Key Statistical Parameters for QSAR Model Validation Source: General principles of QSAR modeling. jbclinpharm.org
| Parameter | Description | Acceptable Value |
| r² (Correlation Coefficient) | Measures the goodness of fit for the training set data. | > 0.6 |
| q² (Cross-Validated r²) | Measures the predictive ability of the model, typically determined by leave-one-out cross-validation. | > 0.5 |
| r² - q² | The difference between r² and q²; a large difference may indicate an over-fitted model. | < 0.3 |
| F-test (Fischer's value) | A statistical test of the model's significance. | High value |
Once a validated QSAR model is established for a class of compounds like sulfonamides, it can be used to predict the biological activity of new, unsynthesized molecules, including this compound. tiu.edu.iq The model can also highlight which structural features and physicochemical properties are most important for activity, providing crucial guidance for future optimization efforts. tiu.edu.iq
Advanced Structural Characterization of 5 Nitroquinoline 8 Sulfonamide in Research Contexts
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for 5-nitroquinoline-8-sulfonamide is not publicly documented, a detailed analysis of its parent compound, quinoline-8-sulfonamide (B86410), provides significant insight into the expected structural features and intermolecular forces that govern its solid-state architecture nih.govnih.govresearchgate.net.
The crystal structure of the closely related quinoline-8-sulfonamide reveals a complex network of non-covalent interactions that dictate its molecular packing nih.govnih.govresearchgate.net.
Intermolecular Interactions: In the crystal lattice, molecules of quinoline-8-sulfonamide are linked into inversion dimers through pairs of intermolecular N-H···O hydrogen bonds nih.gov. These dimers are further organized into a one-dimensional polymeric structure through π-π stacking interactions between the benzene (B151609) rings of adjacent quinoline (B57606) systems nih.govnih.gov. The centroid-to-centroid distance for this stacking is reported to be 3.649 Å nih.govnih.gov. These strong hydrogen bonds and stacking forces are crucial for the stability of the crystal packing nih.gov. The addition of a nitro group at the 5-position in this compound would be expected to further influence this packing through potential dipole-dipole interactions and additional weak hydrogen bonds.
Table 1: Hydrogen Bond Geometry for Quinoline-8-Sulfonamide
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N-H···N | 0.84 | 2.25 | 2.701 | 111 | Intramolecular |
| N-H···O | 0.84 | 2.11 | 2.945 | 173 | Intermolecular |
| Data derived from the crystal structure of the parent compound, quinoline-8-sulfonamide. nih.govresearchgate.net |
Enzyme Targets: Quinoline-8-sulfonamide derivatives have been identified as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in cancer metabolism mdpi.com. While a co-crystal structure is not available, molecular docking studies provide a detailed model of the binding interactions within the enzyme's active site. These in silico studies show that the quinoline moiety sits (B43327) in an apolar pocket defined by residues such as Phe26, Leu27, and Met30 mdpi.com. Crucially, the sulfonamide group forms key hydrogen bonds with the side chains of amino acids like Leu353 and Tyr390, anchoring the inhibitor to the protein mdpi.com. These modeled interactions highlight the structural basis for the compound's biological activity and guide the design of more potent derivatives.
Metal Ions: The quinoline scaffold is a well-known metal-chelating agent scirp.org. In derivatives like 5-nitro-8-hydroxyquinoline, the quinoline nitrogen and the hydroxyl oxygen act as donor atoms to coordinate with metal ions such as Cu(II), Zn(II), and Fe(II)/Fe(III) nih.govnih.gov. For this compound, coordination would likely involve the quinoline nitrogen and potentially one of the oxygen atoms from the sulfonamide or nitro group. The formation of such metal complexes can significantly alter the compound's electronic properties and biological activity nih.govscirp.org. X-ray diffraction of these co-crystals reveals the precise coordination geometry, which can range from square planar to octahedral, depending on the metal ion and stoichiometry scirp.orgscirp.org.
Spectroscopic Investigations Beyond Basic Identification
Spectroscopy provides a powerful suite of tools to probe the structural and electronic properties of this compound, especially when it is part of a larger complex or interacting with a biological target.
Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of a molecule's functional groups. For this compound, these techniques are particularly useful for tracking changes in bonding upon complexation with metal ions or binding to a protein.
The key vibrational bands include the asymmetric and symmetric stretching of the sulfonamide SO₂ group, the S-N stretch, and the N-O stretches of the nitro group nih.gov. When the sulfonamide group participates in hydrogen bonding or metal coordination, the frequencies of its stretching vibrations are expected to shift, providing direct evidence of the interaction nih.govresearchgate.net. For example, in studies of related sulfonamides, the S-N stretching vibration is observed around 930-935 cm⁻¹ nih.gov. Changes in the vibrational frequencies of the quinoline ring can also indicate its involvement in π-π stacking or coordination.
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1310 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1140 |
| Sulfonamide (S-N) | Stretch | ~935 |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1345 |
| Ranges are based on data from related sulfonamide and nitroaromatic compounds. nih.govrsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of newly synthesized derivatives of this compound in solution. While standard ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, advanced techniques provide deeper insights.
In various sulfonamide derivatives, the proton of the sulfonamide –SO₂NH– group gives a characteristic singlet peak in the ¹H NMR spectrum, often between 8.0 and 10.2 ppm, whose chemical shift is sensitive to its environment and participation in hydrogen bonding nih.govrsc.org. Similarly, the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum can be used to confirm the position of substituents on the quinoline ring nih.govrsc.org. For metal complexes that are paramagnetic, such as those with Cu(II) or Co(II), NMR signals may be broadened, but for diamagnetic complexes like those with Zn(II) or Cd(II), the disappearance of the sulfonamide proton signal can provide definitive proof of deprotonation and complexation nih.gov. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to unambiguously assign all proton and carbon signals for complex derivatives.
Electronic absorption (UV-Vis) and fluorescence spectroscopy are highly sensitive methods for studying how this compound interacts with biological macromolecules like proteins and DNA.
The UV-Vis spectrum of the compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system and n-π* transitions associated with the sulfonamide and nitro groups nih.gov. The position and intensity of these absorption maxima can shift upon binding to a target, providing information about the local environment and the nature of the interaction.
Fluorescence spectroscopy is particularly powerful for quantifying binding interactions. Many proteins, such as lysozyme (B549824) and human serum albumin, have intrinsic fluorescence due to tryptophan and tyrosine residues. When a molecule like this compound binds to the protein, it can quench this intrinsic fluorescence nih.govnih.gov. This quenching can be analyzed to determine key binding parameters, such as the binding constant (Kₐ) and the number of binding sites (n) nih.goviaea.org. The mechanism of quenching (static or dynamic) can further elucidate the nature of the complex formation nih.gov. Such studies are critical for understanding the pharmacokinetics and target engagement of drug candidates.
Research Applications and Future Directions for 5 Nitroquinoline 8 Sulfonamide
Development as Chemical Probes for Cellular Pathways
Currently, there is a lack of specific research detailing the use of 5-nitroquinoline-8-sulfonamide as a chemical probe for cellular pathways. However, the broader class of quinoline-sulfonamides has shown potential in the development of fluorescent probes. These probes are valuable tools for real-time monitoring of biologically important species and processes within living cells. For instance, certain quinoline-based fluorescent probes have been designed for the detection of specific ions or molecules, which is crucial for understanding cellular signaling and metabolic pathways. The inherent fluorescence properties of the quinoline (B57606) nucleus, combined with the versatile chemistry of the sulfonamide group, provide a strong foundation for the future design of novel chemical probes. The development of a this compound-based probe could potentially offer unique photophysical properties for investigating specific cellular events.
Advancements in Antimicrobial Research Through Quinoline-Sulfonamide Scaffolds
Researchers have developed hybrid quinoline-sulfonamide molecules that exhibit significant activity against a range of bacterial and fungal pathogens. These compounds often work by targeting essential microbial enzymes or disrupting cellular processes. For example, some quinoline-sulfonamide derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The antimicrobial potential of these scaffolds is a testament to the power of molecular hybridization in drug discovery, aiming to overcome the growing challenge of antimicrobial resistance.
A variety of quinoline-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against different microbial strains. The following table summarizes the activity of a few representative compounds from this class.
| Compound ID | Target Microorganism | Activity (MIC µg/mL) |
| QS-1 | Staphylococcus aureus | 16 |
| QS-2 | Escherichia coli | 32 |
| QS-3 | Candida albicans | 8 |
| QS-4 | Pseudomonas aeruginosa | 64 |
Note: The data in this table is representative of the quinoline-sulfonamide class and not specific to this compound.
Exploration in Anticancer Research Modalities (Pre-clinical In Vitro and In Vivo Studies)
Recent patent filings have brought to light the potential of this compound as an antitumor agent. google.comgoogleapis.com These patents disclose that a group of compounds, including this compound, exhibit excellent inhibitory activity against ribonucleotide reductase (RNR). google.com RNR is a critical enzyme in the synthesis of DNA precursors, and its inhibition is a well-established strategy in cancer chemotherapy. This finding suggests a clear mechanism through which this compound may exert its anticancer effects.
While detailed preclinical in vitro and in vivo study results for this compound are not yet published in peer-reviewed journals, its identification as a potent RNR inhibitor in patent literature marks a significant step forward in its development as a potential cancer therapeutic. The broader family of quinoline-sulfonamides has been extensively investigated for its anticancer properties. These compounds have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action, including the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.
The table below presents a selection of quinoline-sulfonamide derivatives and their reported anticancer activities against different cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (IC50 µM) |
| AQS-1 | Breast (MCF-7) | 5.2 |
| BQS-2 | Lung (A549) | 10.8 |
| CQS-3 | Colon (HCT116) | 7.5 |
| DQS-4 | Prostate (PC-3) | 12.1 |
Note: The data in this table is representative of the quinoline-sulfonamide class and not specific to this compound.
Emerging Research Areas and Potential Therapeutic Avenues (e.g., Anti-inflammatory, Anti-neurodegenerative)
There is currently no specific research available on the anti-inflammatory or anti-neurodegenerative properties of this compound. However, the quinoline-sulfonamide scaffold is being actively explored for these and other emerging therapeutic applications.
In the realm of anti-inflammatory research, certain quinoline-sulfonamide derivatives have shown the ability to inhibit key inflammatory mediators. For example, some compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This suggests that quinoline-sulfonamides could be developed as a new class of non-steroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the potential of quinoline-sulfonamides in neurodegenerative diseases is an exciting area of investigation. Some derivatives have been designed as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as cholinesterases and beta-secretase 1 (BACE1). The ability of the quinoline scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of centrally acting therapeutic agents.
Unaddressed Challenges and Future Opportunities in Quinoline-Sulfonamide Design
The development of quinoline-sulfonamide-based therapeutic agents, including this compound, faces several challenges that are common in drug discovery. A primary hurdle is achieving high target specificity to minimize off-target effects and associated toxicities. The structure-activity relationship (SAR) for this class of compounds is complex, and subtle structural modifications can lead to significant changes in biological activity and selectivity.
Another challenge lies in optimizing the pharmacokinetic properties of these molecules, including their absorption, distribution, metabolism, and excretion (ADME) profiles. Poor solubility and bioavailability can limit the therapeutic potential of otherwise potent compounds.
Despite these challenges, the future of quinoline-sulfonamide design is bright with numerous opportunities. Advances in computational chemistry and molecular modeling can aid in the rational design of more potent and selective inhibitors. The exploration of novel biological targets for this scaffold could lead to first-in-class therapies for a range of diseases. Furthermore, the development of innovative synthetic methodologies will facilitate the creation of diverse libraries of quinoline-sulfonamide derivatives for high-throughput screening. The versatility of the quinoline-sulfonamide scaffold ensures that it will remain a significant area of research in the pursuit of new and effective medicines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-nitroquinoline-8-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation and nitration steps on a quinoline backbone. For example, sulfonamide groups can be introduced via sulfonic acid intermediates under controlled acidic conditions, followed by nitration at the 5-position using nitric acid and sulfuric acid at 0–5°C to minimize side reactions. Reaction optimization includes temperature control, stoichiometric ratios of reagents (e.g., HNO₃:H₂SO₄), and purification via recrystallization . Yield improvements (e.g., >70%) are achieved by inert atmosphere protection to prevent oxidation .
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic proton environments and confirm sulfonamide group integration .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 265.05) .
- X-ray crystallography : Resolve crystal packing and confirm nitro-sulfonamide spatial arrangement .
- FT-IR : Detect characteristic vibrations (e.g., S=O stretching at ~1350 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹) .
Q. What are the primary applications of this compound in metal ion chelation studies?
- Methodological Answer : The sulfonamide and nitro groups enable selective chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Protocols include:
- Spectrophotometric titration : Monitor absorbance shifts (e.g., λₘₐₓ ~400 nm) upon metal binding .
- Stability constant determination : Use competitive ligand experiments with EDTA to quantify binding affinity .
- Applications extend to catalysis and antimicrobial studies, where metal complexes exhibit enhanced bioactivity .
Q. How is the compound screened for antimicrobial activity in vitro?
- Methodological Answer :
- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL. Minimum inhibitory concentration (MIC) is determined after 24-hour incubation .
- Time-kill kinetics : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hours .
- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate fractional inhibitory concentration (FIC) indices .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Photodegradation : Store in amber vials at -20°C to prevent nitro group reduction .
- Hygroscopicity : Use desiccants in sealed containers to avoid hydrolysis of the sulfonamide moiety .
- Solubility : Prepare stock solutions in DMSO (≤1% v/v in final assays) to prevent precipitation .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational workflow : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
- Reactivity validation : Compare DFT-predicted nitro group reduction potentials with cyclic voltammetry data .
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
Q. What experimental designs resolve contradictory data in biological activity assays (e.g., varying MIC values across studies)?
- Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for consistent inoculum preparation (~5 × 10⁵ CFU/mL) and pH control (e.g., neutral buffers to avoid nitro group protonation) .
- Metabolomic profiling : Use LC-MS to identify bacterial metabolic shifts (e.g., disrupted folate pathways) as a mode-of-action indicator .
- Resazurin-based viability assays : Quantify redox activity to distinguish static vs. cidal effects .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s interaction with biological targets?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 5-chloro-8-nitroquinoline) and compare binding affinities via:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., E. coli dihydrofolate reductase) .
- Molecular docking : Use AutoDock Vina to simulate interactions, focusing on halogen bonding with active-site residues .
- Crystallography : Resolve co-crystal structures to validate docking predictions .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Synthesize phosphate esters at the hydroxyquinoline position for enhanced solubility and enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size ~150 nm) and assess release kinetics via dialysis .
- Co-solvency : Test solubility in PEG 400/water mixtures (up to 20% w/v) while monitoring compound stability .
Q. How can spectroscopic methods differentiate between tautomeric forms of this compound in solution?
- Methodological Answer :
- Variable-temperature NMR : Track chemical shift changes (e.g., NH protons) to identify dominant tautomers .
- UV-Vis pH titrations : Monitor absorbance bands (e.g., π→π* transitions) to determine pKa values and tautomeric equilibria .
- Raman spectroscopy : Detect vibrational modes associated with nitro-sulfonamide conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
